molecular formula C19H17NO3 B091471 LY294002 CAS No. 15447-36-6

LY294002

Cat. No.: B091471
CAS No.: 15447-36-6
M. Wt: 307.3 g/mol
InChI Key: CZQHHVNHHHRRDU-UHFFFAOYSA-N
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Scientific Research Applications

LY-294002 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: LY-294002 is used as a chemical probe to study the inhibition of PI3Ks and other related enzymes. It helps researchers understand the role of these enzymes in various biochemical pathways.

    Biology: In cell biology, LY-294002 is employed to investigate the signaling pathways involved in cell growth, proliferation, and survival. It is also used to study the effects of PI3K inhibition on cellular processes such as apoptosis and autophagy.

    Medicine: LY-294002 has potential therapeutic applications in cancer research due to its ability to inhibit PI3Ks, which are often dysregulated in cancer cells. It is also used to study the effects of PI3K inhibition on other diseases such as diabetes and neurodegenerative disorders.

    Industry: In the pharmaceutical industry, LY-294002 is used in drug discovery and development to identify and validate new therapeutic targets. .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific data for “2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one” is not available, safety data sheets for similar compounds indicate potential hazards such as skin and eye irritation, and respiratory system toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-294002 involves the reaction of 2-chloro-4H-1-benzopyran-4-one with morpholine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain LY-294002 in high purity.

Industrial Production Methods

Industrial production of LY-294002 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

LY-294002 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the morpholine ring and the benzopyran moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of LY-294002, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

LY-294002 exerts its effects by inhibiting the activity of PI3Ks, which are enzymes involved in the phosphorylation of phosphoinositides. This inhibition disrupts the PI3K/Akt signaling pathway, leading to a decrease in cell survival and proliferation . LY-294002 binds to the ATP-binding site of PI3Ks, preventing the phosphorylation of downstream targets such as Akt. This results in the inhibition of various cellular processes, including cell growth, metabolism, and survival .

Comparison with Similar Compounds

LY-294002 is often compared with other PI3K inhibitors such as wortmannin and quercetin .

    Wortmannin: Like LY-294002, wortmannin is a potent PI3K inhibitor. wortmannin acts irreversibly, whereas LY-294002 is a reversible inhibitor.

    Quercetin: Quercetin is a natural flavonoid with PI3K inhibitory activity.

List of Similar Compounds

LY-294002 stands out due to its reversible inhibition and high selectivity for PI3Ks, making it a valuable compound for scientific research.

Properties

IUPAC Name

2-morpholin-4-yl-8-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQHHVNHHHRRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042650
Record name LY294002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154447-36-6
Record name 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154447-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-294002
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 154447-36-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697286
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Record name LY294002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-294002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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